(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one

TBDMS stability silyl ether hydrolysis acid-labile protecting group

(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one (CAS 94944-10-2, C18H27NO4Si, MW 349.51) is a chiral, orthogonally protected azetidin-2-one building block. The compound features a tert-butyldimethylsilyl (TBDMS) ether at the C3 side‑chain hydroxy group and a benzoyl ester at C4, combined with the (3R,4R) absolute configuration required for generating biologically active carbapenem antibiotics.

Molecular Formula C18H27NO4Si
Molecular Weight 349.5 g/mol
Cat. No. B13788112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one
Molecular FormulaC18H27NO4Si
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC(C1C(NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C18H27NO4Si/c1-12(23-24(5,6)18(2,3)4)14-15(20)19-16(14)22-17(21)13-10-8-7-9-11-13/h7-12,14,16H,1-6H3,(H,19,20)/t12-,14+,16-/m1/s1
InChIKeyYNVUWGMRTJMVRR-IVMMDQJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one: A Key Chiral Azetidinone Intermediate for Carbapenem Synthesis


(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one (CAS 94944-10-2, C18H27NO4Si, MW 349.51) is a chiral, orthogonally protected azetidin-2-one building block . The compound features a tert-butyldimethylsilyl (TBDMS) ether at the C3 side‑chain hydroxy group and a benzoyl ester at C4, combined with the (3R,4R) absolute configuration required for generating biologically active carbapenem antibiotics [1]. It is supplied as a research‑grade intermediate (typical purity ≥95%) for β‑lactam diversification, chiral pool synthesis, and process‑development studies .

Why (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one Cannot Be Replaced by Close Analogs


Simple in‑class substitution—e.g., swapping the TBDMS group for a trimethylsilyl (TMS) ether, replacing the benzoyl ester with an acetoxy group, or using the (3S,4S) enantiomer—fails because these alterations degrade either synthetic performance or ultimate biological relevance. TMS ethers are far more hydrolytically labile , the acetoxy analogue is both less stable and more costly in comparable transformations [1], and the incorrect enantiomer yields antibiotically inactive carbapenem products [2]. The following quantitative evidence substantiates why this specific compound is the preferred procurement choice.

Quantitative Differentiation of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one Versus Closest Analogs


10⁴‑Fold Greater Hydrolytic Stability of the TBDMS Ether Versus the TMS Ether

The TBDMS ether in (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one provides approximately 10,000‑fold (10⁴×) higher resistance to hydrolysis compared with the analogous trimethylsilyl (TMS) ether . This class‑level quantitative difference has been established for TBDMS‑ vs. TMS‑protected alcohols and is directly translatable to the C3 side‑chain protection of azetidin‑2‑one intermediates.

TBDMS stability silyl ether hydrolysis acid-labile protecting group

Benzoyl Protection Offers Combined Cost and Stability Advantages Over the Acetoxy Analog in Azetidinone Intermediates

A direct comparison of 4‑benzoyloxy‑2‑azetidinone with the more common 4‑acetoxy‑2‑azetidinone shows that the benzoyl‑protected variant is 'much cheaper and stabler' [1]. Although explicit price data are not listed for this specific (3R,4R)‑TBDMS‑protected derivative, the qualitative advantage reported in the primary literature translates to lower cost of goods and improved shelf‑life for the benzoyl‑protected series.

β‑lactam synthon cost‑effective intermediate protecting group stability

(3R,4R) Stereo‑configuration Is Essential for Carbapenem Antibacterial Activity

The (3R,4R) absolute configuration of the azetidinone ring is a mandatory structural prerequisite for the biological activity of carbapenem antibiotics [1]. The stereocontrolled synthetic route described in EP 0269236 B1 and related patents was developed precisely to deliver this diastereomer for carbapenem production; the corresponding (3S,4S) enantiomer yields antibiotically inactive products.

carbapenem intermediate stereochemical requirement antibiotic synthesis

Orthogonal TBDMS/Benzoyl Protection Enables Stepwise, Chemoselective Deprotection

The TBDMS ether and benzoyl ester in (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one constitute an orthogonal protecting group pair: the TBDMS group is cleavable by fluoride reagents (e.g., TBAF) without affecting the benzoyl ester, while the benzoyl group can be removed under basic or hydrogenolytic conditions without compromising the TBDMS ether . This orthogonality is absent in TMS‑protected analogs (which suffer spontaneous hydrolysis) and in acetoxy‑protected variants (which lack the stability to survive orthogonal deprotection conditions).

orthogonal protection chemoselective deprotection fluoride‑labile silyl ether

Procurement‑Relevant Application Scenarios for (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxyethyl)azetidin-2-one


Process Development and Scale‑Up of Carbapenem Antibiotic Intermediates

The compound’s 10⁴‑fold hydrolytic stability advantage over TMS ethers [Section 3, Evidence 1] makes it the preferred substrate for large‑scale multi‑step syntheses where acid‑catalyzed steps cannot be avoided. The orthogonal TBDMS/benzoyl pair [Section 3, Evidence 4] further simplifies process control by allowing clean stepwise deprotections without cross‑reactivity, reducing impurity profiles and improving batch consistency in industrial settings [1].

Stereo‑controlled Synthesis of Active Carbapenem APIs

Because only the (3R,4R) enantiomer leads to biologically active carbapenem antibiotics [Section 3, Evidence 3], medicinal chemistry and API manufacturing groups must source this specific diastereomer. Using racemic or mis‑configured material results in inactive products, wasting synthetic effort and analytical resources [1].

Cost‑Sensitive Academic and SME β‑Lactam Diversification Programs

The documented cost and stability advantages of the benzoyl protecting group over the acetoxy analog [Section 3, Evidence 2] make this compound an economically attractive building block for laboratories synthesizing diverse β‑lactam libraries. The enhanced stability also extends shelf‑life, reducing procurement frequency for low‑throughput academic settings [1].

Quote Request

Request a Quote for (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.